Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate
Description
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate (CAS 1824838-67-6) is a fluorinated β-keto ester with a molecular formula of C₈H₁₀F₂N₂O₄ and a molecular weight of 236.17 g/mol . Its structure features a ureidomethylene group at the 2-position, difluorine substitution at the 4,4-positions, and an ethyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical, likely in the synthesis of fluorinated bioactive molecules due to its electron-withdrawing fluorine atoms and reactive keto-ester functionality .
Properties
Molecular Formula |
C8H10F2N2O4 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15) |
InChI Key |
HUTJBODLXMIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate Core
The synthesis typically begins with the preparation of ethyl 4,4-difluoro-3-oxobutanoate, the key fluorinated β-keto ester intermediate.
-
- Ethyl acetate or ethyl acetoacetate derivatives
- Difluoroacyl fluorides or related fluorinated reagents
-
- Sodium ethylate or sodium methylate is reacted with ethyl acetate under cooled conditions (-5 to -10 °C) to generate an enolate intermediate.
- Difluoroacyl fluorides are slowly added over 2 hours to this mixture, maintaining low temperature to control reactivity.
- After addition, the mixture is heated to around 50 °C for 2–6 hours to complete the reaction.
- Acidification with hydrochloric acid (pH 2–3) followed by extraction with organic solvents (e.g., methyl tert-butyl ether or dichloromethane) isolates the product.
- Drying and distillation under reduced pressure yield ethyl 4,4-difluoro-3-oxobutanoate with yields reported around 54–72% depending on conditions.
Data Table 1: Typical Reaction Conditions for Ethyl 4,4-difluoro-3-oxobutanoate Synthesis
| Parameter | Range/Value | Notes |
|---|---|---|
| Base used | Sodium ethylate or sodium methylate | Generates enolate intermediate |
| Solvent | Ethyl acetate | Also acts as ester source |
| Temperature (addition) | -5 to -10 °C | Controls addition of difluoroacyl fluoride |
| Temperature (reaction) | 50 to 70 °C | Ensures reaction completion |
| Reaction time | 2 to 6 hours | Depends on scale and temperature |
| Acidification pH | 2 to 3 | For product isolation |
| Extraction solvent | Methyl tert-butyl ether or dichloromethane | Organic layer isolation |
| Yield | 54–72% | Varies with method and scale |
Introduction of the Ureidomethylene Group
The ureidomethylene substituent at the 2-position is introduced via condensation or addition reactions involving isocyanates, carbamoyl derivatives, or urea-based reagents.
-
- Condensation of the keto-ester intermediate with carbamoyl imine precursors or urea derivatives under controlled conditions to form the ureidomethylene linkage.
- This step may involve base or acid catalysis to facilitate the formation of the imine and subsequent ureido bond formation.
- Reaction solvents may include ethyl acetate or other esters, sometimes in the presence of co-solvents to improve solubility and reaction kinetics.
Biocatalytic and Asymmetric Reduction Techniques (Analogous Methods)
While no direct biocatalytic method is reported for this exact compound, related compounds such as ethyl 4-chloro-3-hydroxybutanoate have been prepared using biocatalysts:
- Keto reductase and glucose dehydrogenase enzymes with NADPH as a cofactor can perform asymmetric reduction of keto groups to hydroxy groups in similar substrates.
- Reaction parameters include pH buffering with hydrophosphate (0.04–0.08 mol/L), substrate concentrations of 8–15 g/mL, and enzyme loadings of 3–8% by mass relative to substrate.
- Reaction temperatures are mild (28–33 °C) with times ranging from 6 to 10 hours.
This suggests potential for enzymatic approaches to stereoselective synthesis of derivatives or intermediates related to ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Formation of enolate intermediate | Sodium ethylate/methylate, ethyl acetate, low temp | Controlled addition of difluoroacyl fluoride |
| 2 | Reaction with difluoroacyl fluoride | 50–70 °C, 2–6 h | 54–72% yield of ethyl 4,4-difluoro-3-oxobutanoate |
| 3 | Acidification and extraction | HCl to pH 2–3, organic solvent extraction | Isolation of crude product |
| 4 | Introduction of ureidomethylene group | Condensation with carbamoyl/urea derivatives, 25–70 °C | Formation of ureidomethylene linkage |
| 5 | Purification | Distillation under reduced pressure or chromatography | Purity >75% achievable |
Research Discoveries and Industrial Relevance
- The starting materials for the fluorinated keto ester are commercially available, inexpensive, and easy to handle, facilitating scale-up.
- The process avoids generation of large volumes of acidic waste, enhancing environmental compatibility.
- The ureidomethylene modification introduces potential biological activity, making the compound interesting for pharmaceutical and agrochemical applications.
- Reaction parameters such as temperature, pH, and reagent ratios have been optimized in related patents to maximize yield and purity.
- The mixture of esters (ethyl and methyl) can be controlled by choice of base and solvent, influencing the final product composition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent-driven differences:
Key Observations:
- Fluorination : The 4,4-difluoro substitution in the target compound reduces electron density at the β-keto position, enhancing reactivity in nucleophilic additions or cyclization reactions .
- Ureidomethylene vs. Ethoxymethylene : The ureidomethylene group introduces hydrogen-bonding capability, which may improve binding affinity in drug-target interactions compared to the ethoxy analogue .
Physical and Chemical Properties
| Property | This compound | Ethyl 4,4-difluoro-3-oxobutanoate | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate |
|---|---|---|---|
| Molecular Weight | 236.17 g/mol | 166.12 g/mol | 222.19 g/mol |
| Polarity | High (urea group) | Moderate | Low (ethoxy group) |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Ethanol, acetone | Ethyl acetate, dichloromethane |
| Reactivity | Reactive β-keto ester; urea group participates in H-bonding | Standard β-keto ester reactivity | Ethoxy group stabilizes via resonance |
Notes:
- The ureidomethylene group in the target compound increases solubility in polar solvents but may reduce stability under acidic or basic conditions due to urea hydrolysis .
- Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a precursor in fluorinated heterocycle synthesis, with a boiling point estimated at ~200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
